molecular formula C16H22N4O7S B029923 Desacetyl Acetaminophen Glutathione CAS No. 129762-76-1

Desacetyl Acetaminophen Glutathione

Cat. No.: B029923
CAS No.: 129762-76-1
M. Wt: 414.4 g/mol
InChI Key: PYIOCFGATFKYGA-UWVGGRQHSA-N
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Mechanism of Action

Target of Action

Desacetyl Acetaminophen Glutathione primarily targets glutathione (GSH) , a tripeptide with many roles in cells . It conjugates to drugs to make them more soluble for excretion, is a cofactor for some enzymes, is involved in protein disulfide bond rearrangement, and reduces peroxides .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. The primary therapeutic effect of N-acetyl-cysteine (NAC), a precursor of glutathione (GSH), is the replenishment of GSH, which can scavenge the reactive metabolite of Acetaminophen (APAP) . Later effects include the scavenging of reactive oxygen in mitochondria and support of mitochondrial energy metabolism .

Biochemical Pathways

The affected pathways involve the metabolism and detoxification of Acetaminophen. Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .

Pharmacokinetics

Most of the drug is eliminated by glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1), respectively . Some is converted by cyp2e1 and other cytochrome p450 enzymes to a reactive intermediate that can bind to sulfhydryl groups . The glucuronide, sulfate, and GSH conjugates are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .

Result of Action

The result of the compound’s action is the detoxification of Acetaminophen and the prevention of liver damage. The metabolite can deplete liver glutathione (GSH) and modify cellular proteins . GSH binding occurs spontaneously, but may also involve GSH-S-transferases . Protein binding leads to oxidative stress and mitochondrial damage .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in marine organisms subjected to contamination resulting from large human settlements along coastal areas, the effects of Acetaminophen can be potentiated . Therefore, the environment plays a crucial role in the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Desacetyl Acetaminophen Glutathione plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . For instance, it is known to interact with enzymes such as UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . These interactions are crucial for the metabolism of acetaminophen .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by interacting with cellular proteins, leading to oxidative stress and mitochondrial damage . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted by cytochrome P450 enzymes to a reactive intermediate that can bind to sulfhydryl groups . This metabolite can deplete liver glutathione (GSH) and modify cellular proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary depending on the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that at therapeutic doses, it is safe, but overdose can cause severe liver injury .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes such as UDP-glucuronosyltransferases and sulfotransferases, which are crucial for the metabolism of acetaminophen .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .

Subcellular Localization

The subcellular localization of this compound affects its activity or function . It is found in various compartments or organelles within the cell, and its localization can be influenced by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desacetyl Acetaminophen Glutathione is synthesized through a chemical reaction between acetaminophen and glutathione. The process involves the formation of a conjugate by combining these two molecules under controlled conditions . The reaction typically requires a catalyst and specific temperature and pH conditions to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process includes steps such as mixing, heating, and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Desacetyl Acetaminophen Glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activities and stability.

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions include modified versions of this compound with altered pharmacological properties. These modifications can enhance the compound’s efficacy and stability .

Comparison with Similar Compounds

Uniqueness: Desacetyl Acetaminophen Glutathione is unique due to its specific combination of acetaminophen and glutathione, which provides enhanced pharmacological activities compared to its individual components. Its ability to modulate oxidative stress, detoxify harmful substances, and reduce inflammation makes it a valuable compound in scientific research and therapeutic applications .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O7S/c17-8-1-3-11(21)12(5-8)28-7-10(15(25)19-6-14(23)24)20-13(22)4-2-9(18)16(26)27/h1,3,5,9-10,21H,2,4,6-7,17-18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIOCFGATFKYGA-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926488
Record name 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129762-76-1
Record name Glycine, N-(S-(5-amino-2-hydroxyphenyl)-N-L-gamma-glutamyl-L-cysteinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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